2',5'-Dichloro-3-phenylpropiophenone

Vue d'ensemble

Description

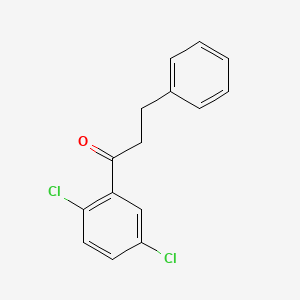

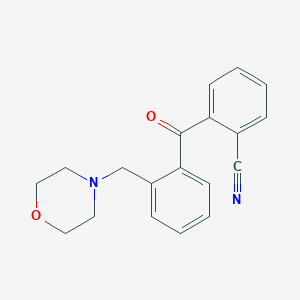

2’,5’-Dichloro-3-phenylpropiophenone is an organic compound with the molecular formula C15H12Cl2O . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 2’,5’-Dichloro-3-phenylpropiophenone consists of 15 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The average mass is 279.161 Da and the monoisotopic mass is 278.026520 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,5’-Dichloro-3-phenylpropiophenone are not fully detailed in the search results. It has a molecular weight of 279.2 g/mol.Applications De Recherche Scientifique

Palladium-Catalyzed Arylation Reactions

2-Hydroxy-2-methylpropiophenone, closely related to 2',5'-Dichloro-3-phenylpropiophenone, has been studied in palladium-catalyzed reactions. It undergoes unique multiple arylation via C-C and C-H bond cleavages, leading to the synthesis of complex organic compounds such as 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. This research indicates potential applications in organic synthesis and pharmaceuticals (Wakui et al., 2004).

Hemoglobin Oxygen Affinity Modulation

Compounds structurally related to 2',5'-Dichloro-3-phenylpropiophenone have been studied for their ability to modify hemoglobin's oxygen affinity. This research suggests potential therapeutic applications in conditions like ischemia, stroke, and tumor radiotherapy. The compounds' structural relation to antilipidemic agents also indicates possible uses in lipid metabolism regulation (Randad et al., 1991).

Novel Organic Synthesis Pathways

Studies on vinylphosphonium salt-mediated reactions involving compounds similar to 2',5'-Dichloro-3-phenylpropiophenone resulted in novel organic products. This research broadens the scope of organic synthesis, offering new pathways and methods for creating diverse organic compounds (Yavari et al., 2006).

Development of Novel Phthalocyanines

Research involving 4,5-Dichloro-1,2-dicyanobenzene, related to 2',5'-Dichloro-3-phenylpropiophenone, led to the synthesis of octasubstituted phthalocyanines. These findings have implications for the development of materials with specific optical, electronic, or catalytic properties (Wöhrle et al., 1993).

Corrosion Inhibition

A study on 3-phenyl-2-propyn-1-ol, which is chemically akin to 2',5'-Dichloro-3-phenylpropiophenone, demonstrated its efficacy in mitigating steel corrosion in acidic solutions. This suggests potential applications in corrosion prevention and materials science (Growcock & Lopp, 1988).

Mécanisme D'action

The mechanism of action of 2’,5’-Dichloro-3-phenylpropiophenone is not specified in the search results. As it is primarily used for research purposes, its mechanism of action would depend on the specific context of the research.

Safety and Hazards

Propriétés

IUPAC Name |

1-(2,5-dichlorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQKSSZMWDQIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643994 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dichlorophenyl)-3-phenylpropan-1-one | |

CAS RN |

898788-81-3 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid](/img/structure/B1613709.png)

![3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613713.png)

![4H-Pyrrolo[1,2-a]benzimidazole](/img/structure/B1613718.png)